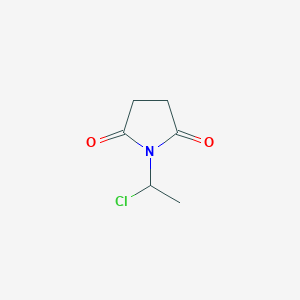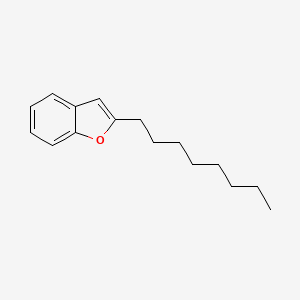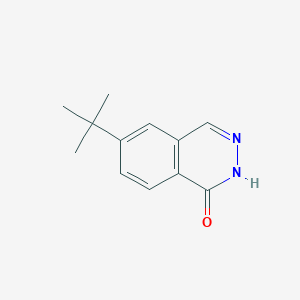
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL: is an organic compound that features a thiazole ring substituted with a chloromethyl group and a phenol group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL typically involves the chloromethylation of a thiazole derivative. One common method includes the reaction of 2-aminothiazole with paraformaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then reacted with phenol under basic conditions to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc iodide can be employed to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted thiazole derivatives.
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.
Biology and Medicine:
In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.
Industry:
The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
2-(Chloromethyl)-1,3-thiazole: Lacks the phenol group, making it less versatile in terms of chemical reactivity.
4-(Chloromethyl)thiazole: A simpler structure with only the thiazole ring and chloromethyl group.
Uniqueness:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is unique due to the presence of both the phenol and thiazole groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H8ClNOS |
|---|---|
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2 |
InChI-Schlüssel |
VYYJVIFTHUOUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)





![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)

